molecular formula C24H19N3O6S B2904242 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate CAS No. 851093-77-1

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate

Cat. No.: B2904242
CAS No.: 851093-77-1
M. Wt: 477.49
InChI Key: BZFOKAMDNBWADC-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a methyl group, at position 4 with a 4-nitrophenylsulfonyl group, at position 1 with a phenyl group, and at position 5 with a 4-methylbenzoate ester. The 4-nitrophenylsulfonyl moiety is a strong electron-withdrawing group, influencing electronic distribution and reactivity. The ester group contributes to lipophilicity, which may affect solubility and biological interactions. Structural studies of similar pyrazole derivatives often employ crystallographic tools like SHELXL for refinement .

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6S/c1-16-8-10-18(11-9-16)24(28)33-23-22(17(2)25-26(23)19-6-4-3-5-7-19)34(31,32)21-14-12-20(13-15-21)27(29)30/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFOKAMDNBWADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoate Ester

  • Compound BA93241 (3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate):

    • Differs in the benzoate ester (2,4-dimethoxy vs. 4-methyl).
    • Molecular weight: 523.51 g/mol (vs. 446.52 g/mol for the target compound).
    • Methoxy groups increase polarity and may alter metabolic stability compared to the methyl group .
  • Compound C263-0342 (3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate):

    • Sulfonyl group: 4-methylphenyl (electron-donating) vs. 4-nitrophenyl (electron-withdrawing).
    • Molecular weight: 446.52 g/mol (identical to the target compound but with reduced electronic effects).
    • The methyl substituent may enhance hydrophobicity, impacting membrane permeability .

Sulfonyl vs. Sulfanyl Modifications

  • [5-methyl-4-(4-methylphenyl)sulfanyl-1-phenyl-1H-pyrazol-5-yl] 2,6-difluorobenzoate: Replaces sulfonyl with sulfanyl (thioether), reducing electron-withdrawing effects. 2,6-Difluorobenzoate increases lipophilicity and steric bulk compared to 4-methylbenzoate. Potential for altered binding interactions in biological systems due to fluorine’s electronegativity .

Nitro Group Positioning and Bioactivity

  • 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate :
    • Nitro group on the sulfonate ester rather than the phenylsulfonyl.
    • Sulfonate esters generally exhibit faster hydrolysis rates than benzoate esters, affecting stability .
  • N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide :
    • Demonstrates the nitro group’s role in hydrogen bonding and pharmacophore design, common in kinase inhibitors .

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility

  • Nitro-substituted derivatives (e.g., target compound, BA93241) have higher molecular weights (446–523 g/mol) than methyl-substituted analogs.
  • Increased nitro content correlates with reduced aqueous solubility but enhanced binding to hydrophobic pockets in enzymes .

Electronic Effects

  • 4-Methylbenzenesulfonyl : Less reactive, favoring passive diffusion across membranes .

Data Table: Key Comparative Metrics

Compound Name Sulfonyl Group Benzoate Ester Molecular Weight (g/mol) Notable Properties
Target Compound 4-Nitrophenyl 4-Methyl 446.52 High electron-withdrawing effect
BA93241 4-Nitrophenyl 2,4-Dimethoxy 523.51 Increased polarity
C263-0342 4-Methylphenyl 4-Methyl 446.52 Enhanced hydrophobicity
[5-methyl-4-(4-methylphenyl)sulfanyl...] 4-Methylphenylsulfanyl 2,6-Difluoro 432.5 Improved lipophilicity

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